Scaffold Oxidation State: Mono-Oxo (7-Oxo-5H) vs. Dioxo (5,7-Dioxo) Structural Comparison
The target compound's 7-oxo-5H-pyrrolo[3,4-b]pyridine core bears a single carbonyl at position 7 with a methylene at position 5, while the closest commercial analog 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid (CAS 131570-34-8) features two carbonyls (5,7-dioxo) and a fully conjugated system . This difference modifies the core's electron density, conformational flexibility, and hydrogen-bonding capacity, which are critical determinants in fragment-based screening and structure-activity relationship (SAR) exploration. In the 5-oxopyrrolopyridine DPP-4 inhibitor series, maintaining the correct oxidation state was essential for achieving clinical-grade potency—BMS-767778 (a 5-oxo, not 5,7-dioxo, derivative) achieved a Ki of 0.94 nM against DPP-4 [1].
| Evidence Dimension | Core oxidation state and molecular formula |
|---|---|
| Target Compound Data | C₁₀H₁₀N₂O₃; MW 206.20 g/mol; 3 oxygen atoms; 1 carbonyl (7-oxo); 5-position CH₂ |
| Comparator Or Baseline | CAS 131570-34-8 (5,7-dioxo analog): C₁₀H₈N₂O₄; MW 220.18 g/mol; 4 oxygen atoms; 2 carbonyls (5,7-dioxo); fully conjugated |
| Quantified Difference | ΔMW = −13.98 g/mol; 1 fewer carbonyl; 1 additional sp³ carbon (CH₂ vs. C=O); altered H-bond acceptor count (3 vs. 4) |
| Conditions | Structural comparison based on molecular formula and IUPAC nomenclature; purity ≥95% for both compounds as specified by AKSci and CymitQuimica . |
Why This Matters
The mono-oxo oxidation state directly impacts synthetic diversification potential, fragment library design, and pharmacological SAR—selecting the wrong oxidation state invalidates structure-based hypotheses and wastes procurement budget.
- [1] Pratik Devasthale et al. J. Med. Chem. 2013, 56, 7343–7357. BMS-767778 DPP-4 Ki = 0.94 nM. View Source
